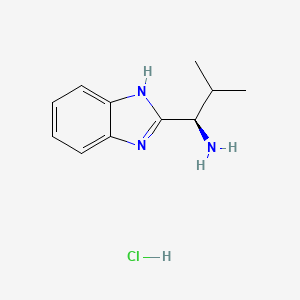

(R)-1-(1H-苯并咪唑-2-基)-2-甲基丙胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1H-Benzimidazole, 2-methyl-” is a benzimidazole derivative with the molecular formula C8H8N2 . Benzimidazole derivatives are major contributors in medical chemistry and are also found in biomolecules like vitamins, enzymes, natural products, etc .

Synthesis Analysis

Benzimidazole derivatives, such as N-((1H-benzimidazol-2-yl)methyl)-2-substituted-3H-benzimidazol-5-amine, can be synthesized by the reaction of substituted 5-aminobenzimidazol derivatives with 2-chloromethyl benzimidazole .Molecular Structure Analysis

The molecular structure of “1H-Benzimidazole, 2-methyl-” can be viewed using Java or Javascript . For a similar compound, “Omeprazole Related Compound E”, the empirical formula is C17H19N3O4S and the molecular weight is 361.42 .科学研究应用

Antimicrobial Activity

Benzimidazole derivatives, including ®-1-(1H-Benzimidazol-2-YL)-2-methylpropylamine hydrochloride, have been shown to possess significant antimicrobial properties . They are effective against a variety of bacteria and fungi, making them valuable in the development of new antibiotics and antifungal agents .

Anticancer Research

These compounds have also been explored for their potential in anticancer therapy . They can act as inhibitors for certain enzymes that are overexpressed in cancer cells, thereby halting the proliferation of malignant cells .

Anthelmintic Applications

In veterinary medicine, benzimidazole derivatives are used as anthelmintics to treat parasitic worm infestations. Their efficacy in disrupting the energy metabolism of parasites makes them a crucial tool in animal healthcare .

Antiviral Uses

The structural similarity of benzimidazoles to nucleotides allows them to interfere with viral replication. This makes ®-1-(1H-Benzimidazol-2-YL)-2-methylpropylamine hydrochloride a candidate for the development of antiviral drugs , particularly for treating diseases caused by RNA viruses .

Cardiovascular Drug Development

Benzimidazole derivatives have been found to exhibit antihypertensive activities , which are beneficial in treating cardiovascular diseases. They can modulate blood pressure by affecting various pathways, including calcium channels and angiotensin-converting enzymes .

Neurological Disorders

These compounds have shown promise in the treatment of neurological disorders . They can act on the central nervous system, offering potential therapeutic benefits for conditions such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis .

作用机制

- Tavman, A., Ikiz, S., Funda Bagcigil, A., Yakut Özgür, N., & Ak, S. (2010). Spectral characterizations and antibacterial effect of 2-(5-R-1H-benzimidazol-2-YL)-4-methyl/bromo-phenols and some metal complexes. Bulletin of the Chemical Society of Ethiopia, 24(3)

- The Synthesis and Antibacterial Activity of N-((1H-benzimidazol-2-yl)methyl)-2-(pyridin-3-yl)-3H-benzimidazol-5-amine (6f) showed good activity against used bacterial strains.

未来方向

属性

IUPAC Name |

(1R)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3.ClH/c1-7(2)10(12)11-13-8-5-3-4-6-9(8)14-11;/h3-7,10H,12H2,1-2H3,(H,13,14);1H/t10-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYUBREHSYAXDSI-HNCPQSOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=NC2=CC=CC=C2N1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C1=NC2=CC=CC=C2N1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50712328 |

Source

|

| Record name | (1R)-1-(1H-Benzimidazol-2-yl)-2-methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50712328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(1H-Benzimidazol-2-YL)-2-methylpropylamine hydrochloride | |

CAS RN |

33545-97-0 |

Source

|

| Record name | (1R)-1-(1H-Benzimidazol-2-yl)-2-methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50712328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B572082.png)

![Methyl 2-chlorobenzo[d]thiazole-4-carboxylate](/img/structure/B572090.png)